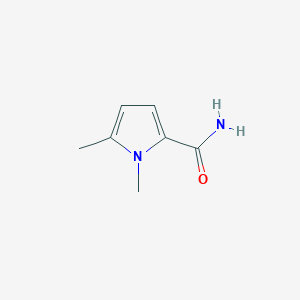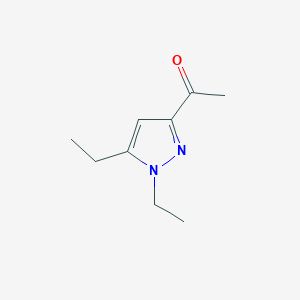
O-Acetyl-N-carbobenzoxyhydroxylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of O-Acetyl-N-carbobenzoxyhydroxylamine and related compounds involves multiple steps, including benzoylation, acetylation, oximation, and esterification processes. For instance, Zhao et al. (2011) described the synthesis of a two-photon carbazole photoinitiator starting from N-ethylcarbazole through successive o-methyl benzoylation and acetylation, followed by oximation and esterification, achieving a moderate yield of 76.9% (Zhao et al., 2011). Dhanju and Crich (2016) developed a method for preparing diverse N,N,O-trisubstituted hydroxylamines by partial reduction and acetylation of N-acyloxy secondary amines (Dhanju & Crich, 2016).
Molecular Structure Analysis
Structural characterization of synthesized compounds is crucial for understanding their reactivity and properties. Techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy are commonly employed for this purpose. For example, the structure of carbazole derivatives synthesized by Zhao et al. was confirmed using these techniques, highlighting the importance of structural analysis in the synthesis process (Zhao et al., 2011).
Chemical Reactions and Properties
O-Acetyl-N-carbobenzoxyhydroxylamine participates in various chemical reactions, including esterification and oximation, which are essential for synthesizing more complex organic molecules. Darbeau et al. (2005) investigated the reaction of N-carbobenzoxy-O-carbobenzoxyhydroxylamine with dimethyl sulfoxide, demonstrating its reactivity and the formation of unique products (Darbeau et al., 2005).
Wissenschaftliche Forschungsanwendungen
Enzyme Activity and Metabolic Pathways
Metabolic Activation of Aromatic Amines : Studies have explored the role of enzymes like N-acetyltransferase (NAT) and O-acetyltransferase (OAT) in the metabolic activation of aromatic amines, which are implicated in carcinogenic processes. These enzymes catalyze the acetylation of aromatic amines, affecting their bioactivation and detoxification pathways. The polymorphic nature of these enzymes suggests variability in susceptibility to cancer among individuals due to differences in metabolic activity (Land et al., 1989; Kawakubo et al., 1988).
Acetyltransferase in Cancer Research : Further research into acetyltransferase activities has provided insights into the metabolic pathways associated with carcinogen-DNA adduct formation in the human urinary bladder. The study highlighted the significant role of NAT1 and NAT2 enzymes in the bioactivation process leading to covalent DNA adducts, which are key events in carcinogenesis (Badawi et al., 1995).
Chemical Synthesis and Biochemical Studies
Synthesis of N-epsilon-Acetyl-N-epsilon-hydroxy-L-lysine : Research on the synthesis of siderophore components, like N-epsilon-acetyl-N-epsilon-hydroxy-L-lysine, demonstrates the use of O-Acetyl-N-carbobenzoxyhydroxylamine derivatives in creating iron-binding constituents of microbial siderophores. This highlights its application in synthesizing bioactive molecules and studying microbial iron acquisition (Hu & Miller, 1994).
Novel Psychoactive Substances Metabolism : The metabolism of novel psychoactive substances, such as 2C-B-Fly-NBOMe, involves pathways like O-demethylation, hydroxylation, and N-acetylation, where derivatives similar to O-Acetyl-N-carbobenzoxyhydroxylamine play a role in understanding the metabolic fate of these substances (Šuláková et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
phenylmethoxycarbonylamino acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-8(12)15-11-10(13)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIRDDKOGLZHLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ONC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449659 | |
| Record name | benzyl (acetyloxy)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Acetyl-N-carbobenzoxyhydroxylamine | |
CAS RN |
180798-01-0 | |
| Record name | benzyl (acetyloxy)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)






![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)

